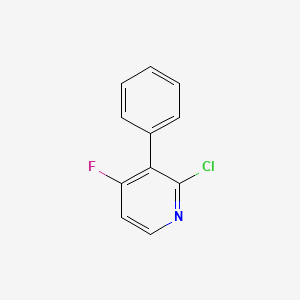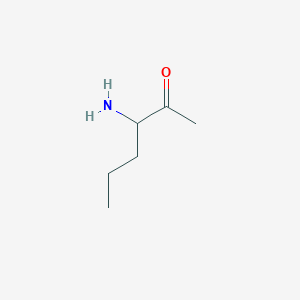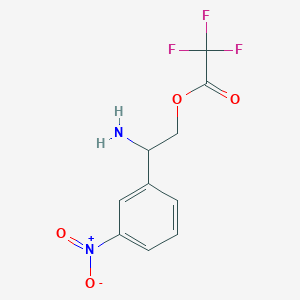
2-Amino-2-(3-nitrophenyl)ethyl 2,2,2-trifluoroacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-2-(3-nitrophenyl)ethyl 2,2,2-trifluoroacetate is a chemical compound that belongs to the class of trifluoroacetates This compound is characterized by the presence of an amino group, a nitrophenyl group, and a trifluoroacetate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-(3-nitrophenyl)ethyl 2,2,2-trifluoroacetate typically involves the reaction of 2-amino-2-(3-nitrophenyl)ethanol with trifluoroacetic anhydride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the anhydride. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve the yield. The use of catalysts and solvents that can enhance the reaction rate and selectivity is also common in industrial processes.
Analyse Des Réactions Chimiques
Types of Reactions
2-Amino-2-(3-nitrophenyl)ethyl 2,2,2-trifluoroacetate can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The trifluoroacetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with palladium on carbon (Pd/C) as a catalyst, and sodium borohydride.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-Amino-2-(3-nitrophenyl)ethyl 2,2,2-trifluoroacetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism by which 2-Amino-2-(3-nitrophenyl)ethyl 2,2,2-trifluoroacetate exerts its effects depends on the specific application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, leading to changes in cellular processes. The trifluoroacetate moiety can enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl trifluoroacetate: A related compound with similar trifluoroacetate functionality but different substituents.
2-Amino-2-(4-nitrophenyl)ethyl 2,2,2-trifluoroacetate: A structural isomer with the nitro group in a different position on the phenyl ring.
Uniqueness
2-Amino-2-(3-nitrophenyl)ethyl 2,2,2-trifluoroacetate is unique due to the specific positioning of the nitro group on the phenyl ring, which can influence its reactivity and interactions with other molecules. This unique structure can lead to different chemical and biological properties compared to its isomers and related compounds.
Propriétés
Formule moléculaire |
C10H9F3N2O4 |
|---|---|
Poids moléculaire |
278.18 g/mol |
Nom IUPAC |
[2-amino-2-(3-nitrophenyl)ethyl] 2,2,2-trifluoroacetate |
InChI |
InChI=1S/C10H9F3N2O4/c11-10(12,13)9(16)19-5-8(14)6-2-1-3-7(4-6)15(17)18/h1-4,8H,5,14H2 |
Clé InChI |
JTUIPVCRKKCKLB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)[N+](=O)[O-])C(COC(=O)C(F)(F)F)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


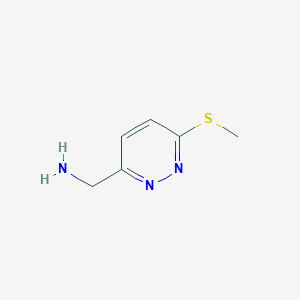
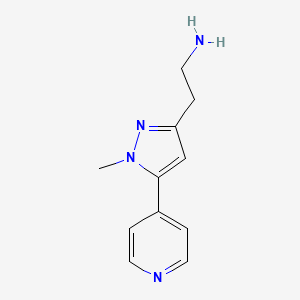

![(3AS,7aR)-octahydrofuro[3,4-c]pyridine](/img/structure/B12971123.png)
![6-Chloro-2-fluoro-1H-benzo[d]imidazole](/img/structure/B12971130.png)
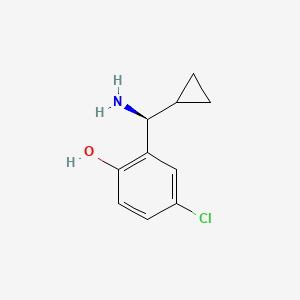

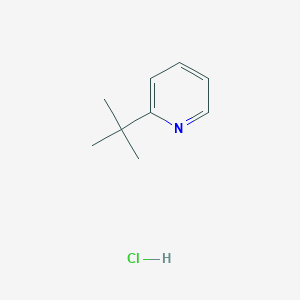


![3-(Trifluoromethyl)imidazo[1,2-a]pyrazine-6-carboxylic acid](/img/structure/B12971164.png)

